Amflutizole
Overview
Description
Amflutizole is a chemical compound known for its role as a xanthine oxidase inhibitor. It is primarily used in the treatment of gout, a condition characterized by elevated levels of uric acid in the blood . The compound’s chemical structure is defined by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an isothiazole ring bearing an amino group and a carboxylic acid group .
Mechanism of Action
Target of Action
Amflutizole primarily targets xanthine oxidase (XO) . Xanthine oxidase is an enzyme involved in the metabolism of purines, which are vital components of DNA, RNA, and ATP. By inhibiting this enzyme, this compound can affect the metabolism of these crucial molecules .
Mode of Action
As a xanthine oxidase inhibitor, this compound binds to the active site of the enzyme, preventing it from catalyzing the oxidation of hypoxanthine to xanthine and xanthine to uric acid . This inhibition can lead to decreased levels of uric acid, a compound that, when present in high concentrations, can lead to conditions like gout .
Biochemical Pathways
This compound affects the purine metabolism pathway by inhibiting xanthine oxidase . This enzyme is responsible for the last two steps of purine degradation, where hypoxanthine is oxidized to xanthine, and xanthine is further oxidized to uric acid . By inhibiting XO, this compound disrupts this pathway, leading to decreased production of uric acid .
Result of Action
The primary result of this compound’s action is the reduction of uric acid levels in the body . This can help in the management of conditions like gout, where high levels of uric acid lead to the formation of urate crystals in joints, causing inflammation and pain .
Biochemical Analysis
Biochemical Properties
Amflutizole interacts with the enzyme xanthine oxidase, inhibiting its activity . Xanthine oxidase is involved in the metabolic breakdown of purines, converting hypoxanthine to xanthine, and xanthine to uric acid. By inhibiting xanthine oxidase, this compound reduces the production of uric acid, thereby mitigating the symptoms of gout .
Cellular Effects
This compound’s primary cellular effect is the reduction of uric acid production. This can influence cell function by reducing the formation of urate crystals, which can cause inflammation and damage in various tissues, particularly in the joints .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the molybdenum atom in the active site of xanthine oxidase, inhibiting the enzyme’s ability to catalyze the oxidation of hypoxanthine and xanthine to uric acid .
Metabolic Pathways
This compound is involved in the purine degradation pathway, where it interacts with the enzyme xanthine oxidase . This interaction can affect the metabolic flux of the pathway, leading to decreased levels of uric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of amflutizole involves several key steps:
Formation of the Isothiazole Ring: The initial step involves the formation of the isothiazole ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with sulfur and a nitrogen source under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction, where a trifluoromethylating agent reacts with the phenyl ring.
Amination and Carboxylation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Amflutizole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Amflutizole has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study xanthine oxidase inhibition and related enzymatic processes.
Biology: Research on this compound focuses on its effects on cellular metabolism and oxidative stress.
Medicine: this compound is investigated for its potential therapeutic effects in conditions involving oxidative stress and inflammation, such as ischemia-reperfusion injury.
Industry: The compound is used in the development of pharmaceuticals targeting xanthine oxidase and related pathways
Comparison with Similar Compounds
Allopurinol: Another xanthine oxidase inhibitor used in the treatment of gout.
Febuxostat: A non-purine xanthine oxidase inhibitor with a similar mechanism of action.
Topiroxostat: A newer xanthine oxidase inhibitor with enhanced selectivity and potency
Comparison:
Allopurinol: While both amflutizole and allopurinol inhibit xanthine oxidase, this compound has a different chemical structure and may exhibit different pharmacokinetic properties.
Febuxostat: Unlike this compound, febuxostat is a non-purine inhibitor, which may result in fewer side effects related to purine metabolism.
Topiroxostat: Topiroxostat is known for its higher selectivity and potency compared to this compound, making it a more effective option in certain clinical scenarios
Properties
IUPAC Name |
4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2S/c12-11(13,14)6-3-1-2-5(4-6)8-7(15)9(10(17)18)19-16-8/h1-4H,15H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMCEGAWQYTFKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NSC(=C2N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868642 | |
Record name | Amflutizole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82114-19-0 | |
Record name | Amflutizole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82114-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amflutizole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082114190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amflutizole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMFLUTIZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83N680M457 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Amflutizole and how does it impact serum urate concentrations?
A: this compound exhibits antihyperuricemic properties primarily by enhancing the renal clearance of uric acid [, ]. While it demonstrates modest xanthine oxidase inhibition [, ], this effect contributes less significantly to its antihyperuricemic action compared to its impact on renal clearance.
Q2: Has this compound proven effective in achieving adequate control of serum urate levels in individuals with gout and hyperuricemia?
A: Despite its significant antihyperuricemic effects, studies indicate that the doses of this compound used were insufficient to adequately control serum urate concentrations in patients with gout and hyperuricemia [, ]. Further research may be required to determine if higher doses could achieve desired therapeutic outcomes.
Q3: Beyond its antihyperuricemic effects, what other biological activities has this compound demonstrated?
A: this compound has shown potent antioxidant properties in in vitro studies using colonic biopsies [, ]. This antioxidant activity has been proposed as a potential mechanism for therapeutic benefits in inflammatory bowel disease.
Q4: Are there any structural analogues of this compound that have been investigated?
A: Yes, methyl 4-amino-3-phenylisothiazole-5-carboxylate, a close structural analogue of this compound, has been studied for its polymorphic properties []. Understanding the structural characteristics of this compound and its analogues can provide valuable insights into their physicochemical properties and potential applications.
Q5: How does this compound interact with the enzyme xanthine oxidase?
A: this compound acts as an inhibitor of xanthine oxidase, although its inhibitory effect is considered modest compared to other inhibitors [, ]. Interestingly, unlike some other xanthine oxidase inhibitors, this compound does not effectively inhibit NADH oxidation by the enzyme []. This difference in inhibitory activity highlights the complexity of this compound's interactions with xanthine oxidase.
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